1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane
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Overview
Description
1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, a piperazine ring, and an azepane ring
Preparation Methods
The synthesis of 1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine and methoxyphenyl groups, and the coupling of the piperazine and azepane rings. Common synthetic routes may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Fluorination and methoxylation reactions are used to introduce the fluorine and methoxyphenyl groups, respectively.
Coupling reactions: The piperazine and azepane rings are coupled to the pyrimidine ring using sulfonylation reactions.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxyphenyl positions.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Biological research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical research: The compound is investigated for its potential use in drug development, including its pharmacokinetics and pharmacodynamics.
Industrial applications: It may be used in the synthesis of other complex organic compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-({4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane can be compared with other similar compounds, such as:
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea: This compound also features a pyrimidine ring with similar substituents but differs in its overall structure and functional groups.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Properties
IUPAC Name |
1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN5O3S/c1-30-18-8-6-17(7-9-18)20-19(22)21(24-16-23-20)25-12-14-27(15-13-25)31(28,29)26-10-4-2-3-5-11-26/h6-9,16H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSZKJJGQMOLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)N4CCCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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